

# Part 1: Stereochemical Identity & Molecular Architecture

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## Compound of Interest

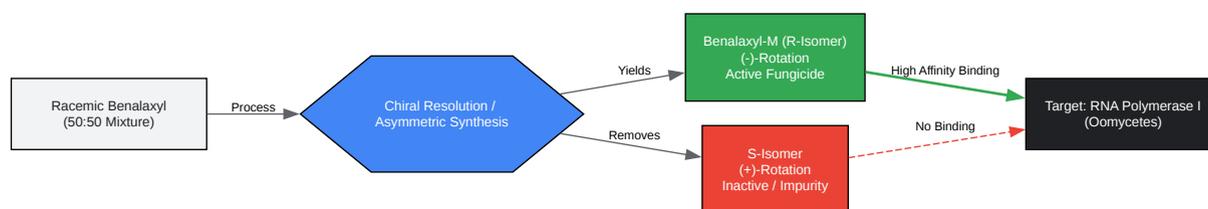
Compound Name:	Benalaxyl
CAS No.:	71626-11-4
Cat. No.:	B1667974

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**Benalaxyl-M** is a systemic fungicide belonging to the acylalanine (phenylamide) class.<sup>[2][3]</sup> Its molecular uniqueness lies in its chirality.<sup>[1][2][3][4]</sup> While generic **benalaxyl** exists as a 50:50 racemic mixture of R and S enantiomers, **Benalaxyl-M** consists of the (-)-(R) enantiomer, which binds with high affinity to the target site in oomycete fungi.<sup>[2]</sup>

- IUPAC Name: Methyl N-(phenylacetyl)-N-(2,6-xylyl)-D-alaninate<sup>[2][5]</sup>
- CAS Registry Number: 98243-83-5<sup>[2]</sup>
- Molecular Formula: C<sub>20</sub>H<sub>23</sub>NO<sub>3</sub><sup>[2]</sup>
- Molar Mass: 325.4 g/mol <sup>[2][5][6]</sup>
- Optical Rotation: Levorotatory [(-)-(R)] configuration.<sup>[2]</sup>

**Stereochemical Significance:** The biological activity is strictly stereoselective. The R-enantiomer inhibits ribosomal RNA (rRNA) synthesis by interfering with the activity of RNA polymerase I. The S-enantiomer is essentially inactive fungicidally but contributes to metabolic load and potential environmental residues.



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Figure 1: Stereochemical resolution and functional divergence of **Benalaxyl** enantiomers.

## Part 2: Physicochemical Parameters[5]

The physical properties of **Benalaxyl-M** govern its mobility in soil, uptake by plants, and formulation stability.[2] The following data represents the consensus values for the purified R-enantiomer.

Table 1: Core Physicochemical Properties

Parameter	Value	Technical Context
Physical State	Colorless to pale yellow solid	Standard condition at 20°C.
Melting Point	76.8 – 78.0 °C	Consistent with the racemate crystalline lattice.[2]
Vapor Pressure	$5.7 \times 10^{-4}$ Pa (20°C)	Low volatility; minimal risk of vapor drift.[2]
Henry's Law Constant	$2.3 \times 10^{-4}$ Pa[2]·m <sup>3</sup> /mol	Low potential for volatilization from water surfaces.[2]
Water Solubility	33 mg/L (20°C)	Moderately soluble; supports systemic xylem transport.[2]
Lipophilicity (Log P)	3.68 (at pH 7)	Moderate lipophilicity; facilitates membrane penetration without excessive bioaccumulation.[2]
Dissociation (pKa)	Non-ionizable	Remains neutral across environmental pH ranges (4–9).[2]
Density	1.18 g/cm <sup>3</sup>	Relative density at 20°C.

Data Sources: PPDB (2024), EU Review Reports.[2]

## Part 3: Environmental Chemodynamics & Stability[2][7]

Understanding the fate of **Benalaxyl-M** is critical for regulatory compliance and resistance management.

### Hydrolytic Stability

**Benalaxyl-M** is hydrolytically stable under acidic and neutral conditions (pH 5–7).[2]

- pH 5-7: Stable (DT<sub>50</sub> > 1 year).[2]

- pH 9: Slow degradation observed; base-catalyzed hydrolysis of the ester bond may occur at elevated temperatures.[2]

## Photolysis

The molecule is relatively stable to aqueous photolysis. Degradation in the field is driven primarily by microbial metabolism rather than photodegradation.

## Soil Sorption & Mobility

- Koc (Organic Carbon Partition Coefficient): ~2500–5000 mL/g.[2]
- Mobility Classification: Low to Immobile.[2]
- Implication: Despite moderate water solubility, the high Koc indicates strong binding to soil organic matter, reducing the risk of groundwater leaching compared to more polar fungicides.

## Part 4: Analytical Methodologies

Accurate quantification requires separating the active R-isomer from the S-isomer (enantioselective analysis) or quantifying the total residue (achiral analysis).[2]

### Protocol A: Enantioselective Separation via Chiral HPLC

This protocol is essential for verifying the optical purity of technical grade material (Technical Grade Active Ingredient - TGAI).[2]

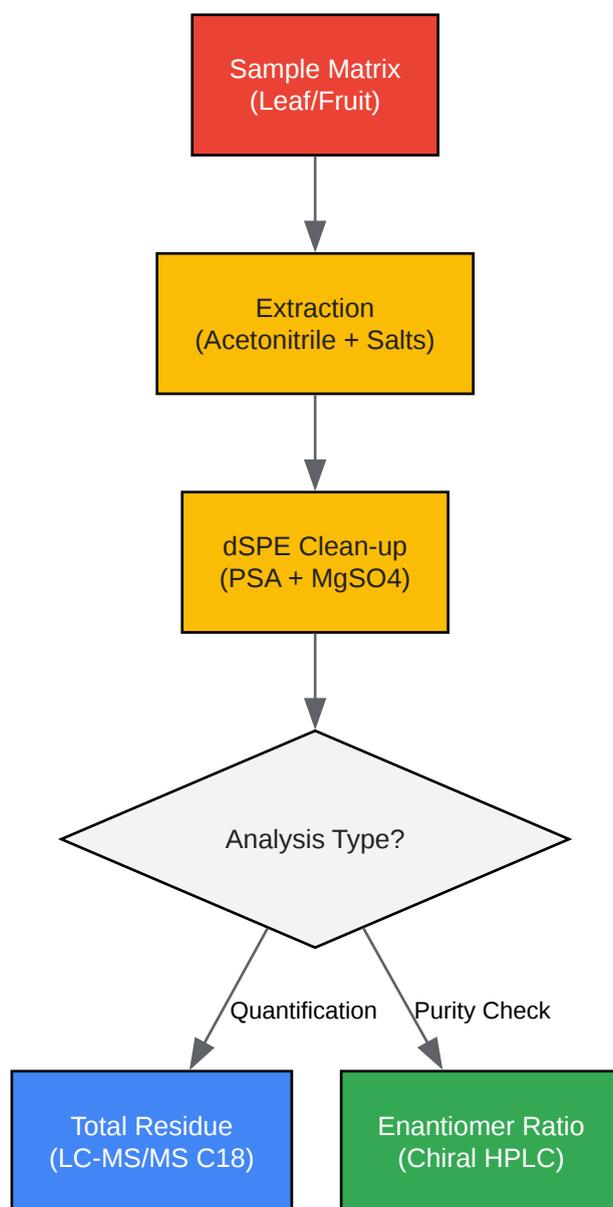
- Sample Preparation: Dissolve 10 mg of sample in 10 mL of n-hexane/2-propanol (90:10 v/v).
- Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[2]
  - Dimensions: 250 mm × 4.6 mm, 5 μm particle size.[2]
- Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[2]
  - Mode: Isocratic.[2]
  - Flow Rate: 1.0 mL/min.[2][7]

- Detection: UV at 220 nm (or CD detector for sign confirmation).
- Elution Order: The R-enantiomer typically elutes after the S-enantiomer on polysaccharide-based columns (confirmation with standard required).

## Protocol B: Residue Analysis (QuEChERS & LC-MS/MS)

For detecting trace residues in food matrices (grapes, potatoes).[2]

- Extraction:
  - Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.[2]
  - Add internal standard (e.g., Triphenyl phosphate).[2]
  - Shake vigorously for 1 min.
  - Add salts: 4 g MgSO<sub>4</sub>, 1 g NaCl. Shake and centrifuge at 4000 rpm for 5 min.
- Clean-up (dSPE):
  - Transfer 1 mL of supernatant to a tube containing 150 mg MgSO<sub>4</sub> and 25 mg PSA (Primary Secondary Amine).[2]
  - Vortex and centrifuge.[2]
- Quantification (LC-MS/MS):
  - Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100 x 2.1 mm).[2]
  - Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid (Gradient). [2]
  - Ionization: ESI Positive Mode ( $[M+H]^+ = 326.2$  m/z).[2]
  - Transitions: 326.2 → 266.1 (Quantifier), 326.2 → 148.1 (Qualifier).



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Figure 2: Analytical workflow for residue quantification and enantiomeric purity verification.

## Part 5: Biological Interface & Mechanism of Action

The efficacy of **Benalaxyl-M** is causally linked to its ability to penetrate the fungal cell wall and inhibit nuclear function.

Mechanism:

- Uptake: Being lipophilic (LogP 3.68), it passively diffuses through the phospholipid bilayer of the oomycete mycelium.
- Target: It binds specifically to the RNA Polymerase I complex.
- Inhibition: This binding blocks the transcription of ribosomal DNA (rDNA) into pre-rRNA.
- Consequence: Without rRNA, ribosome biogenesis halts.[2] Protein synthesis collapses, leading to the inhibition of mycelial growth and spore germination.

Resistance Management: Because this is a specific single-site inhibitor (FRAC Group 4), there is a high risk of resistance.[2] It is strictly recommended to use **Benalaxyl-M** in co-formulations with multi-site contact fungicides (e.g., Mancozeb or Folpet) to delay the selection of resistant strains.[2]

## References

- PPDB: Pesticide Properties DataBase. (2024).[2] **Benalaxyl-M**. [1][2][4][5][6] University of Hertfordshire. [Link](#)
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